![molecular formula C20H24N6O3 B2918567 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one CAS No. 1706307-87-0](/img/structure/B2918567.png)
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one is a complex molecular structure that incorporates oxazole and oxadiazole moieties known for their diverse biological activities. This article examines the biological activity of this compound based on available literature, including its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This indicates a molecular weight of approximately 342.41 g/mol. The presence of oxazole and oxadiazole rings contributes to its biological activity by enhancing interactions with biological targets.
Pharmacological Activities
Research has indicated that compounds containing oxazole and oxadiazole derivatives exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of oxazole can possess significant antimicrobial properties. For instance, a review highlighted the antimicrobial potential of various oxazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. In particular, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 0.8 to 3.2 µg/ml against different fungal strains .
Anticancer Activity
The incorporation of piperidine and pyrazine moieties in the structure may enhance anticancer activity. A study on related compounds indicated that they could inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Compounds similar to the one have been noted for their anti-inflammatory properties. For example, certain oxazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Piperidine and Pyrazine Moieties : These groups can be introduced via nucleophilic substitution reactions or coupling reactions with pre-synthesized intermediates.
- Final Coupling : The final product is obtained through a coupling reaction that combines all functional groups into a single molecular entity.
Study 1: Antimicrobial Screening
A recent study synthesized several oxazole derivatives and evaluated their antimicrobial activity against common pathogens. The compound demonstrated significant activity against Candida albicans with an MIC of 0.8 µg/ml .
Compound | MIC (µg/ml) | Target Pathogen |
---|---|---|
11 | 1.6 | Candida albicans |
12 | 0.8 | Candida tropicalis |
13 | 3.2 | Staphylococcus aureus |
Study 2: Anticancer Activity
In another case study focusing on the anticancer potential of related compounds, it was found that specific derivatives led to a reduction in cell viability in cancer cell lines by over 50% at concentrations as low as 10 µM .
属性
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-13-16(14(2)28-24-13)5-6-19(27)26-9-3-4-15(12-26)10-18-23-20(25-29-18)17-11-21-7-8-22-17/h7-8,11,15H,3-6,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTDRTKIBDNIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。